molecular formula C14H21N5O B3834160 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide

3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide

Cat. No. B3834160
M. Wt: 275.35 g/mol
InChI Key: DBOIOVWAUSLKGF-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide, also known as MPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPH belongs to the class of hydrazides and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and receptors in the body. 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which may improve cognitive function in patients with neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has been found to exhibit a range of biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage. 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has also been found to modulate the immune system, leading to an increase in the production of cytokines and other immune mediators.

Advantages and Limitations for Lab Experiments

3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a range of conditions. However, there are also some limitations to its use in laboratory experiments. 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide can be toxic at high concentrations, and its effects may vary depending on the cell or tissue type being studied.

Future Directions

There are several future directions for research on 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal and human trials. Another area of interest is its potential use as an antimicrobial agent. Additional studies are needed to determine its effectiveness against a range of bacterial and viral pathogens. Finally, 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide may have potential applications in the field of cancer research, and further studies are needed to explore its antitumor activity and potential use in cancer therapy.
Conclusion:
In conclusion, 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its antitumor, antiviral, and antimicrobial activities, as well as its potential use in the treatment of neurodegenerative disorders. 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide exhibits a range of biochemical and physiological effects, and there are several future directions for research on this compound.

Scientific Research Applications

3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has been studied for its potential therapeutic applications in various fields of science. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-18-7-9-19(10-8-18)6-4-14(20)17-16-12-13-3-2-5-15-11-13/h2-3,5,11-12H,4,6-10H2,1H3,(H,17,20)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOIOVWAUSLKGF-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide
Reactant of Route 2
Reactant of Route 2
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide
Reactant of Route 3
Reactant of Route 3
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide
Reactant of Route 4
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide
Reactant of Route 5
Reactant of Route 5
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.